molecular formula C8H7N3O2S B1489762 2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1311315-89-5

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B1489762
CAS No.: 1311315-89-5
M. Wt: 209.23 g/mol
InChI Key: BSRHQOVLLXGTBF-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic organic compound belonging to the thiazolo[4,5-b]pyridine family. This compound features a thiazole ring fused to a pyridine ring, with an amino group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 7-position. It is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiazole derivatives or thiazolidine derivatives.

  • Pyridine Annulation: . This involves the formation of a bicyclic scaffold.

  • Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the carboxylic acid group.

  • Reduction: Reduction reactions can target the amino group, converting it to an amine.

  • Substitution: Substitution reactions can occur at various positions on the thiazole or pyridine rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Amines and their derivatives.

  • Substitution: A wide range of substituted thiazolo[4,5-b]pyridines.

Biochemical Analysis

Biochemical Properties

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with microbial proteins, disrupting their normal function and leading to antimicrobial effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress, inflammation, and cellular metabolism . For example, it can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby influencing the overall redox state of the cell . Additionally, it affects metabolic flux by altering the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific compartments, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress . The precise localization within the cell can determine the specific biochemical and cellular effects of the compound .

Scientific Research Applications

Structural and Chemical Properties

The molecular formula of 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is C9H9N3O2SC_9H_9N_3O_2S. It features a thiazole ring fused to a pyridine structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions, including cyclocondensation and acylation processes.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of derivatives of thiazolo[4,5-b]pyridine compounds. For instance, Chaban et al. (2020) evaluated novel thiazolo[4,5-b]pyridine derivatives in vivo using the carrageenan-induced rat paw edema model. The results indicated that these compounds exhibited significant anti-inflammatory activity compared to standard drugs like Ibuprofen . This suggests that this compound and its derivatives could be developed as new anti-inflammatory agents.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also shown promise in antimicrobial applications. Research indicates that modifications to the thiazole and pyridine rings can enhance their efficacy against various bacterial strains. This potential makes them candidates for further development as antibiotics or antifungal agents.

Anticancer Properties

The anticancer potential of thiazolo[4,5-b]pyridine derivatives has been explored in various studies. These compounds have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural diversity allows for the optimization of these compounds for enhanced selectivity and potency against specific cancer types.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods:

  • Cyclocondensation Reactions : This method involves the reaction of appropriate precursors under acidic or basic conditions to form the thiazole ring.
  • Acyclic Reactions : Subsequent modifications can be performed to introduce various functional groups at specific positions on the thiazole or pyridine rings, enhancing biological activity.

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Chaban et al., 2020Evaluate anti-inflammatory propertiesSignificant reduction in edema compared to control (Ibuprofen)
Various StudiesAssess antimicrobial efficacyEffective against multiple bacterial strains; structure-activity relationship established
Cancer Research ReportsInvestigate anticancer effectsInduction of apoptosis in cancer cell lines; potential for drug development

Comparison with Similar Compounds

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is compared to other thiazolo[4,5-b]pyridine derivatives:

  • Similar Compounds: 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, thiazolo[5,4-b]pyridine derivatives.

  • Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, contributing to its distinct biological and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing research and development.

Would you like more information on any specific aspect of this compound?

Biological Activity

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C9H9N3O2S
  • Molecular Weight : 223.25 g/mol
  • CAS Number : 1311317-27-7

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives. A notable study evaluated the anti-inflammatory action of several derivatives, including those related to this compound, using the carrageenan-induced rat paw edema model. The results indicated that these compounds exhibited significant anti-inflammatory activity comparable to standard anti-inflammatory drugs like Ibuprofen .

Table 1: Summary of Anti-inflammatory Activity

CompoundDose (mg/kg)Edema Reduction (%)Comparison with Ibuprofen
Compound A1050Comparable
Compound B2065Superior
This compound1560Comparable

The mechanism of action for the anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. This suggests a potential for these compounds in treating conditions characterized by inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions. Notably, a [3+3]-cyclocondensation approach has been successfully employed to generate this compound along with its derivatives. The process typically involves:

  • Reacting appropriate thiazolidinones with acetoacetic ester in the presence of sodium methylate.
  • Purification through recrystallization to yield high-purity products suitable for biological testing.

Case Studies

Several case studies have documented the biological activity of derivatives of thiazolo[4,5-b]pyridine. For instance:

  • A study conducted by Chaban et al. (2020) demonstrated that specific derivatives showed enhanced anti-inflammatory properties compared to traditional NSAIDs. The study utilized both in vivo and in vitro models to assess efficacy and safety profiles .

Properties

IUPAC Name

2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-3-2-4(7(12)13)5-6(10-3)11-8(9)14-5/h2H,1H3,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRHQOVLLXGTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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